4-(4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine
Descripción
The compound 4-(4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine features a pyrimidine core substituted at position 2 with a morpholine moiety and at position 4 with a piperazine ring linked to a 2-(trifluoromethyl)pyridine group. This structural architecture is designed to optimize interactions with biological targets, particularly in therapeutic contexts such as antimalarial or kinase inhibition applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine and morpholine groups contribute to hydrogen bonding and solubility .
Propiedades
IUPAC Name |
4-[4-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O/c19-18(20,21)15-13-14(1-3-22-15)25-5-7-26(8-6-25)16-2-4-23-17(24-16)27-9-11-28-12-10-27/h1-4,13H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHOEHSGSSTRCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=C2)C(F)(F)F)C3=NC(=NC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
It is structurally similar to imatinib, a therapeutic agent used to treat leukemia. Imatinib specifically inhibits the activity of tyrosine kinases, which play a crucial role in many cellular processes, including cell growth and division.
Mode of Action
The mode of action of this compound is likely similar to that of Imatinib, given their structural similarities. Imatinib binds to an inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions. This binding inhibits the activity of tyrosine kinases, preventing the over-proliferation of cells and thus controlling the progression of leukemia.
Biochemical Pathways
By analogy with imatinib, it can be inferred that the compound may affect pathways involving tyrosine kinases. Tyrosine kinases are involved in many signaling pathways, and their inhibition can have downstream effects on cell growth and division.
Result of Action
If it acts similarly to imatinib, it could result in the inhibition of tyrosine kinases, leading to a decrease in cell proliferation. This could potentially make it effective in the treatment of diseases characterized by over-proliferation of cells, such as cancer.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Pyrimidine Derivatives with Piperazine and Morpholine Substituents
Compound 75 : 4-(1-(2-(4,4-difluoropiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine
- Structural Differences : Replaces the trifluoromethylpyridine group with a pyridin-3-yl moiety and introduces a 4,4-difluoropiperidin-1-yl group.
- However, the pyridin-3-yl group may reduce steric hindrance compared to the bulkier trifluoromethylpyridine .
Compound 77 : 4-(1-(2-(4-methylpiperazin-1-yl)-6-(pyridine-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine
Sulfonyl and Heterocyclic Modifications
Sulfonyl-Piperazine Derivatives
- Example: {6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone (11a-j)
- Structural Differences : Incorporates sulfonyl groups (e.g., methanesulfonyl) on the piperazine ring.
- Impact: Sulfonyl groups enhance solubility and may improve pharmacokinetic profiles by increasing plasma protein binding.
Thieno[3,2-d]pyrimidine Analogs
- Example: 2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
- Structural Differences: Replaces the pyrimidine core with a thienopyrimidine scaffold.
- The methanesulfonyl group further improves solubility .
Trifluoromethyl Variations in Piperazine-Linked Compounds
Compound 683274-53-5 : 2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethanamine
- Structural Differences : Uses a pyrimidine ring with a trifluoromethyl group directly attached, linked to piperazine via an ethylamine chain.
- The direct trifluoromethyl substitution may enhance electron-withdrawing effects .
Critical Analysis of Structural Variations
- Trifluoromethyl vs. Pyridin-3-yl : The trifluoromethyl group provides greater electron-withdrawing effects and lipophilicity, favoring blood-brain barrier penetration. Pyridin-3-yl may improve aqueous solubility but reduce CNS activity.
- Piperazine Modifications : Sulfonyl and methyl groups on piperazine balance solubility and metabolic stability. Sulfonyl derivatives are more polar but may exhibit shorter half-lives due to renal clearance .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
